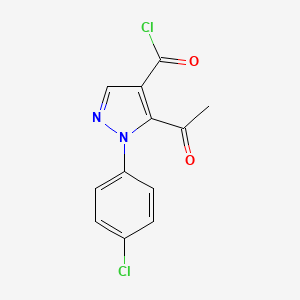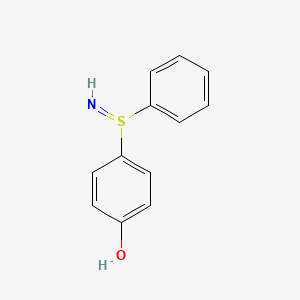
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclobutane ring, ester groups, and a formylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate typically involves multiple steps. One common method starts with the preparation of diethyl 1,1-cyclobutanedicarboxylate, which is then subjected to further reactions to introduce the formylphenoxy group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Applications De Recherche Scientifique
Chemistry
In chemistry, diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester groups and formyl groups. It serves as a model substrate for investigating the mechanisms of these reactions .
Medicine
Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1,1-cyclobutanedicarboxylate
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and research opportunities .
Propriétés
Numéro CAS |
825620-63-1 |
|---|---|
Formule moléculaire |
C17H20O6 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C17H20O6/c1-3-21-15(19)17(16(20)22-4-2)9-14(10-17)23-13-7-5-12(11-18)6-8-13/h5-8,11,14H,3-4,9-10H2,1-2H3 |
Clé InChI |
ZWQASAGEAMFRMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(C1)OC2=CC=C(C=C2)C=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)

![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)

![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
